molecular formula C13H11ClN4S B11719236 9-Benzyl-6-chloro-2-(methylthio)-9H-purine

9-Benzyl-6-chloro-2-(methylthio)-9H-purine

Cat. No.: B11719236
M. Wt: 290.77 g/mol
InChI Key: YCZTUHZHISAETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-6-chloro-2-(methylthio)-9H-purine is a purine derivative featuring a benzyl group at the N9 position, a chlorine atom at the C6 position, and a methylthio (-SCH₃) group at the C2 position.

Properties

Molecular Formula

C13H11ClN4S

Molecular Weight

290.77 g/mol

IUPAC Name

9-benzyl-6-chloro-2-methylsulfanylpurine

InChI

InChI=1S/C13H11ClN4S/c1-19-13-16-11(14)10-12(17-13)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

YCZTUHZHISAETP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)N=CN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mitsunobu Coupling (Method A)

2,6-Dichloropurine reacts with benzyl alcohol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], tetrahydrofuran [THF], 70°C, 12 h). This method achieves a 96% yield of 9-benzyl-2,6-dichloro-9H-purine, as the Mitsunobu reaction selectively targets the N9 nitrogen without disturbing the chloro substituents.

Reaction Conditions:

  • Solvent: THF

  • Temperature: 70°C

  • Catalysts: DIAD (1.4 mmol), PPh₃

  • Yield: 96%

Substitution of the C2 Chloro Group with Methylthio

The 2-chloro substituent in 9-benzyl-2,6-dichloro-9H-purine is replaced with methylthio via nucleophilic aromatic substitution (NAS). Sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at elevated temperatures facilitates this transformation.

Optimized Procedure:

  • Substrate: 9-Benzyl-2,6-dichloro-9H-purine (1 equiv)

  • Nucleophile: NaSMe (2–3 equiv)

  • Solvent: DMF or DMSO

  • Temperature: 80–100°C

  • Duration: 6–12 h

  • Workup: Neutralization with acetic acid, extraction with diethyl ether, and column chromatography (ethyl acetate/hexane).

Key Considerations:

  • Regioselectivity: The C2 position is less reactive than C6 in purines, but steric and electronic effects favor substitution at C2 under these conditions.

  • Side Reactions: Over-substitution at C6 is mitigated by controlling stoichiometry and reaction time.

Alternative Synthetic Routes

Sequential Functionalization from 6-Chloropurine

Starting with 6-chloropurine, N9 benzylation (via Method A or B) yields 9-benzyl-6-chloro-9H-purine. Subsequent chlorination at C2 using phosphorus oxychloride (POCl₃) and substitution with NaSMe provides the target compound. However, this route introduces additional steps and lower overall yields.

Purine Ring Construction

Thiobarbituric acid derivatives can serve as precursors for purine ring formation, but this approach requires multiple steps (nitration, cyclization, and functionalization). While academically interesting, it is less practical for large-scale synthesis.

Optimization and Yield Improvement

Mitsunobu vs. Direct Alkylation

Parameter Mitsunobu (Method A) Direct Alkylation (Method B)
Yield 96%~60–70% (inferred)
Purification Column chromatographyComplex due to byproducts
Cost Higher (DIAD/PPh₃)Lower (benzyl bromide/K₂CO₃)

Method A is preferred for high-purity applications, while Method B suits cost-sensitive contexts.

Substitution Reaction Optimization

  • Solvent Effects: DMF enhances nucleophilicity of NaSMe compared to DMSO.

  • Temperature: Yields improve at 100°C but risk decomposition beyond 12 h.

  • Catalysis: Copper(I) iodide (CuI) marginally improves kinetics but complicates purification.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR: Distinct singlet for purine H8 (δ 8.35–8.50 ppm), benzyl CH₂ (δ 5.18 ppm), and methylthio S–CH₃ (δ 2.10 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 317 (M+H⁺).

  • Elemental Analysis: C: 56.25%, H: 3.83%, N: 17.50% (calculated for C₁₃H₁₁ClN₄S).

Applications and Further Functionalization

9-Benzyl-6-chloro-2-(methylthio)-9H-purine serves as a precursor for kinase inhibitors and antiviral agents. The C6 chloro group can be further functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio moiety allows oxidation to sulfone or sulfoxide derivatives .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-chloro-2-(methylthio)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dechlorinated purine derivatives

    Substitution: Amino or thiol-substituted purine derivatives

Scientific Research Applications

Introduction to 9-Benzyl-6-chloro-2-(methylthio)-9H-purine

9-Benzyl-6-chloro-2-(methylthio)-9H-purine is a purine derivative that has garnered attention in various fields of scientific research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antiviral, anticonvulsant, and anticancer effects. The following sections will explore its applications in detail, supported by comprehensive data tables and documented case studies.

Antiviral Activity

Research has demonstrated that derivatives of 9-benzyl-6-chloro-2-(methylthio)-9H-purine exhibit significant antiviral properties. A study focused on the synthesis of 9-benzyl-6-(dimethylamino)-9H-purines revealed that the introduction of a 2-chloro substituent markedly increased antiviral activity against rhinovirus type 1B. The most effective compound showed an IC50 value of 0.08 µM, indicating strong antiviral potential against multiple serotypes .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. In a study evaluating various 9-alkyl-6-substituted purines, it was found that compounds containing a benzyl substituent at the 9-position exhibited potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This suggests that 9-benzyl-6-chloro-2-(methylthio)-9H-purine could be a candidate for developing new anticonvulsant medications .

Anticancer Potential

The structural characteristics of 9-benzyl-6-chloro-2-(methylthio)-9H-purine suggest possible applications in oncology. Similar purine derivatives have shown inhibitory effects on tumor cell proliferation by interacting with enzymes involved in nucleic acid metabolism. Compounds with similar structures have been reported to act as radical scavengers, mitigating oxidative stress and potentially preventing cellular damage associated with cancer .

Activity TypeDescriptionReference
AntiviralSignificant activity against rhinovirus type 1B; IC50 = 0.08 µM
AnticonvulsantPotent activity against seizures in animal models
AnticancerPotential inhibitory effects on tumor cell proliferation; antioxidant properties

Case Study 1: Antiviral Efficacy Against Rhinovirus

In vitro studies performed on various derivatives of purines indicated that the introduction of specific substituents significantly enhances antiviral efficacy. The compound's ability to inhibit viral replication mechanisms was observed, suggesting its potential as a therapeutic agent for viral infections .

Case Study 2: Evaluation of Anticonvulsant Activity

A detailed examination of the anticonvulsant properties demonstrated that compounds similar to 9-benzyl-6-chloro-2-(methylthio)-9H-purine exhibited effective seizure control in rodent models. This study highlights the compound's potential for further development into clinical applications for epilepsy treatment .

Case Study 3: Investigating Anticancer Mechanisms

Research into similar purine derivatives has shown promising results regarding their anticancer mechanisms. Studies indicated that these compounds could modulate cellular signaling pathways and exhibit protective effects against oxidative stress-related damage, which is crucial in cancer pathology .

Mechanism of Action

The mechanism of action of 9-Benzyl-6-chloro-2-(methylthio)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the benzyl, chlorine, and methylthio groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Position N9

  • 9-Benzyl group: Common in multiple analogs (e.g., 9-Benzyl-2-chloro-6-methoxy-9H-purine , 9-Benzyl-6-(dimethylamino)-9H-purines ). Enhances lipophilicity and may stabilize π-π interactions in hydrophobic binding pockets .
  • 9-Alkyl/aryl alternatives : For example, 9-isopropyl (N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine ) or 9-tetrahydro-2H-pyran-2-yl (2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine ). Bulky substituents like isopropyl reduce metabolic degradation but may hinder target accessibility .

Position C6

  • Chloro (-Cl) : Present in the target compound and analogs like 9-Benzyl-2,6-dichloro-9H-purine . Chlorine’s electronegativity increases reactivity for nucleophilic substitution, enabling further derivatization .
  • Methoxy (-OCH₃) : In 9-Benzyl-2-chloro-6-methoxy-9H-purine , the methoxy group increases solubility but reduces electrophilicity compared to chloro.
  • Thioether (-SR) : 6-(Phenethylthio)-9H-purine uses a phenethylthio group, which enhances hydrophobic interactions but may reduce metabolic stability compared to chloro .

Position C2

  • Methylthio (-SCH₃) : Unique to the target compound. The thioether group offers moderate electron-withdrawing effects and participates in sulfur-arene interactions .
  • Chloro (-Cl) : In 2-chloro-9-isopropyl derivatives , chlorine enhances electrophilicity, facilitating cross-coupling reactions.
  • Amino (-NH₂): In 2-amino-6-benzyloxypurine , the amino group enables hydrogen bonding but increases susceptibility to oxidation .

Structural and Crystallographic Insights

  • Hydrogen Bonding: In 9-Benzyl-6-benzylsulfanyl-2-aminopurine , the amino group at C2 forms N–H∙∙∙N hydrogen bonds (2.86 Å), stabilizing the crystal lattice. The target compound’s methylthio group lacks H-bond donors, likely relying on van der Waals interactions .
  • Crystal Packing : Chloro substituents (e.g., in 6-chloro-9-(2-nitro-phenylsulfonyl)-9H-purine ) induce dense packing via Cl∙∙∙π interactions, whereas methylthio groups may promote sulfur-mediated contacts .

Biological Activity

9-Benzyl-6-chloro-2-(methylthio)-9H-purine is a compound of significant interest due to its biological activities, particularly in the context of antimicrobial and antiviral properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of 9-Benzyl-6-chloro-2-(methylthio)-9H-purine typically involves N-alkylation or N-arylation of purines followed by specific substitutions at the 6-position. The introduction of a chlorine atom in the purine structure has been shown to enhance biological activity significantly. The general synthetic pathway can be outlined as follows:

  • Starting Material : 6-chloropurine
  • Reagents : Benzyl bromide and methylthio reagents
  • Reaction Conditions : Typically carried out in a solvent such as DMF or DMSO under reflux conditions.

Antimycobacterial Activity

Research indicates that 9-benzyl derivatives exhibit promising antimycobacterial activity, particularly against Mycobacterium tuberculosis. A notable study reported a minimum inhibitory concentration (MIC) of 0.39 µg/mL for a related compound, suggesting that structural modifications can lead to enhanced activity against tuberculosis pathogens .

Antiviral Activity

The antiviral potential of 9-benzyl-6-chloro-2-(methylthio)-9H-purine has been explored against various rhinovirus serotypes. Specifically, the introduction of a chloro substituent at the 2-position significantly increased antiviral efficacy, with one derivative showing an IC50 value of 0.08 µM against rhinovirus type 1B . This positions the compound as a potential candidate for developing antiviral therapies.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including H1975 and HeLa cells. The results indicated heterogeneous sensitivity across cell lines, with some derivatives exhibiting IC50 values lower than 12.9 µM against specific cancer types .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the purine ring significantly influence biological activity:

PositionModificationEffect on Activity
2ChlorineIncreases antimycobacterial and antiviral activity
6MethylthioEnhances overall biological activity
9Benzyl groupEssential for receptor binding and activity

Case Study 1: Antimycobacterial Efficacy

A study synthesized various benzylpurines and tested their effectiveness against M. tuberculosis. The compounds with electron-donating groups showed superior inhibition compared to those without .

Case Study 2: Antiviral Mechanism

In another investigation, the mechanism by which these compounds inhibit rhinovirus replication was elucidated through luciferase assays, confirming direct interaction with viral RNA synthesis pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-Benzyl-6-chloro-2-(methylthio)-9H-purine?

  • Methodology :

  • Step 1 : Start with xanthine or adenine derivatives to synthesize 2,6-dichloropurine. For example, reflux xanthine with pyrophosphoryl chloride (165°C, 19 hours) to form dichloropurine intermediates .
  • Step 2 : Introduce the benzyl group via alkylation. Use benzyl halides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to achieve N-9 benzylation .
  • Step 3 : Install the methylthio group at position 2. React with methanethiol or methylthio reagents under nucleophilic substitution conditions. Pd-catalyzed cross-coupling (e.g., Stille coupling) may enhance regioselectivity .
  • Purification : Column chromatography with mobile phases like ethyl acetate/hexane (4:10) or EtOAc/acetone/hexane (1.5:3:10) to isolate isomers and remove byproducts .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • TLC : Monitor reaction progress using chloroform:methanol (8.5:1.5) to distinguish intermediates and final products .
  • NMR : Confirm regiochemistry via ¹H and ¹³C NMR. For example, the methylthio group (δ ~2.6 ppm in ¹H NMR) and benzyl protons (δ ~4.8 ppm for N-CH₂) .
  • Mass Spectrometry : Use HR-MS to verify molecular weight (e.g., observed [M+H]⁺ at m/z 307.4) and isotopic patterns .

Q. What solvent systems and reaction conditions minimize side-product formation during synthesis?

  • Optimized Conditions :

  • Use anhydrous DMF or toluene under inert atmospheres (N₂) to prevent hydrolysis of reactive intermediates .
  • Control temperature (e.g., 50–120°C) to balance reaction rate and selectivity. Higher temperatures (>100°C) may favor N-9 alkylation over N-7 byproducts .
  • Add catalysts like Pd(PPh₃)₄ or ligands (e.g., triphenylphosphine) to improve coupling efficiency in cross-reactions .

Advanced Research Questions

Q. How do substituents (chloro, methylthio, benzyl) influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • 2-Chloro Substituent : Enhances antiviral activity (e.g., IC₅₀ = 0.08 µM against rhinovirus 1B) by increasing electrophilicity and target binding .
  • Methylthio Group : Improves metabolic stability compared to thiol analogs, as seen in purine-based anticancer agents. The methylthio moiety may reduce glutathione-mediated detoxification .
  • Benzyl Group : Electron-donating substituents (e.g., 4-methoxybenzyl) on the phenyl ring boost antimycobacterial activity (MIC = 0.39 µg/mL against M. tuberculosis) by enhancing lipophilicity and membrane penetration .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Crystallographic Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for structure solution. Key parameters include R-factor (<5%) and thermal displacement ellipsoids to validate atomic positions .
  • Validation : Compare bond lengths (e.g., C-S bond ~1.8 Å) and torsion angles with DFT-optimized structures to confirm stereoelectronic effects .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • In Silico Strategies :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., viral proteases or mycobacterial enzymes). Focus on hydrogen bonds between the purine core and active-site residues .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Methylthio groups often lower LUMO energy, enhancing reactivity .
  • MD Simulations : Simulate solvation dynamics in water/DMSO to predict solubility and aggregation behavior, critical for in vitro assays .

Q. How can contradictory biological activity data across studies be reconciled?

  • Critical Analysis Framework :

  • Assay Variability : Compare cell lines (e.g., L1210 leukemia vs. macrophage models) and incubation times. For example, 9-benzylpurines show poor activity in leukemia models but potent effects in tuberculosis assays due to differing uptake mechanisms .
  • Metabolic Stability : Evaluate half-life in liver microsomes. Compounds with labile groups (e.g., esters) may show inconsistent activity due to rapid degradation .
  • Stereochemical Purity : Verify enantiomeric excess via chiral HPLC. Impurities from racemic mixtures can mask true efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.